Cas no 921539-72-2 (4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide)
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
- 921539-72-2
- 4-ethoxy-3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
- 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
- AKOS024632097
- F2256-0280
- Benzenesulfonamide, N-(2,3-dihydro-2-oxo-1H-indol-5-yl)-4-ethoxy-3-fluoro-
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- Inchi: 1S/C16H15FN2O4S/c1-2-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(7-11)8-16(20)18-14/h3-7,9,19H,2,8H2,1H3,(H,18,20)
- InChI Key: DNGSYNWKSKYJFU-UHFFFAOYSA-N
- SMILES: C1(S(NC2C=CC3=C(C=2)CC(=O)N3)(=O)=O)=CC=C(OCC)C(F)=C1
Computed Properties
- Exact Mass: 350.07365630g/mol
- Monoisotopic Mass: 350.07365630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 92.9Ų
Experimental Properties
- Density: 1.430±0.06 g/cm3(Predicted)
- pka: 7.85±0.20(Predicted)
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2256-0280-2μmol |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921539-72-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2256-0280-5μmol |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921539-72-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2256-0280-10μmol |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921539-72-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2256-0280-20μmol |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921539-72-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2256-0280-1mg |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921539-72-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2256-0280-2mg |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921539-72-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2256-0280-3mg |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921539-72-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2256-0280-4mg |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921539-72-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2256-0280-5mg |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921539-72-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2256-0280-10mg |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921539-72-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
4-Ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide: A Comprehensive Overview
The compound with CAS No. 921539-72-2, known as 4-Ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yllbenzene-l-sulfonamide, has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is a derivative of benzene sulfonamide, incorporating an ethoxy group at the 4-position and a fluoro substituent at the 3-position, which contributes to its distinct chemical profile.
Recent studies have highlighted the importance of sulfonamide derivatives in drug discovery, particularly in targeting various disease states such as cancer, inflammation, and infectious diseases. The benzene sulfonamide core of this compound serves as a versatile scaffold for modulating pharmacokinetic properties and enhancing bioavailability. The presence of the ethoxy group at the 4-position not only enhances lipophilicity but also plays a crucial role in stabilizing the molecule's conformation, thereby improving its binding affinity to target proteins.
The indole moiety attached to the nitrogen atom of the sulfonamide group further adds complexity to the molecule's structure. The indole ring system is well-known for its ability to engage in π–π interactions and hydrogen bonding, making it an ideal component for designing bioactive molecules. In particular, the indole derivative in this compound has been shown to exhibit potent inhibitory activity against several enzymes implicated in cancer progression.
Emerging research has focused on the optimization of sulfonamide-based inhibitors targeting kinase enzymes, which are critical regulators of cell signaling pathways. The N-(indolyl)sulfonamide structure has demonstrated remarkable selectivity towards specific kinases, suggesting its potential as a lead compound for developing anti-cancer therapies. Preclinical studies have revealed that this compound exhibits significant anti-proliferative effects on various cancer cell lines while showing minimal toxicity to normal cells.
In addition to its therapeutic potential, the synthesis of 4-Ethoxy-3-fluoro-N-(2-Oxoindolyl)benzenesulfonamide has been optimized through advanced organic chemistry techniques. The incorporation of a fluorine atom at the 3-position not only enhances the molecule's stability but also contributes to its unique electronic properties, which are essential for achieving optimal pharmacodynamics.
The development of this compound represents a significant advancement in medicinal chemistry, particularly in the design of targeted therapies for complex diseases such as cancer and inflammatory disorders. Its unique combination of structural features and biological activity positions it as a promising candidate for further preclinical and clinical evaluation.
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